3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC18700452
Molecular Formula: C13H18FN3O2S
Molecular Weight: 299.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18FN3O2S |
|---|---|
| Molecular Weight | 299.37 g/mol |
| IUPAC Name | tert-butyl 3-(5-fluoropyrimidin-2-yl)sulfanylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H18FN3O2S/c1-13(2,3)19-12(18)17-5-4-10(8-17)20-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3 |
| Standard InChI Key | AZVSFIKXJRHBLK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=C(C=N2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 3-position with a 5-fluoro-pyrimidin-2-ylsulfanyl group and at the 1-position with a tert-butyl ester (Figure 1). The pyrrolidine scaffold contributes to three-dimensional structural diversity, enabling interactions with enantioselective biological targets . The fluorine atom at the pyrimidine’s 5-position enhances electronegativity and metabolic stability, while the sulfanyl (-S-) linker facilitates covalent binding to thiol-containing proteins.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₈FN₃O₂S | |
| Molecular Weight | 299.37 g/mol | |
| CAS Number | 1354010-32-4 | |
| LogP (Octanol-Water) | 2.8 | |
| Polar Surface Area (PSA) | 76.5 Ų | |
| Hydrogen Bond Donors | 1 |
The tert-butyl ester enhances lipophilicity (LogP = 2.8), promoting membrane permeability, while the polar pyrimidine and sulfanyl groups contribute to a balanced PSA of 76.5 Ų, optimizing bioavailability .
Synthesis and Manufacturing Approaches
Laboratory-Scale Synthesis
Synthesis typically involves a multi-step sequence:
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Pyrrolidine Functionalization: The pyrrolidine ring is sulfonylated at the 3-position using 5-fluoro-2-mercaptopyrimidine under basic conditions (e.g., K₂CO₃ in DMF).
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Esterification: The 1-position is protected with a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in tetrahydrofuran.
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Purification: Chromatography or recrystallization yields the final product with >95% purity.
Industrial Production
Scalable methods employ continuous flow reactors to optimize reaction kinetics and reduce byproducts. Automated systems control temperature (60–80°C) and stoichiometry, achieving yields of 80–85%. Post-synthesis, spray drying ensures consistent particle size for formulation stability.
Biological Activity and Mechanism of Action
In Vitro Pharmacological Profiles
The compound inhibits system-A amino acid transporters in glioma cells (IC₅₀ = 3.2 μM), disrupting tumor cell proliferation. Fluorine’s electronegativity enhances binding affinity to ATP-binding cassettes, as shown in competitive assays against doxorubicin-resistant MCF-7 cells .
In Vivo Efficacy and Biodistribution
In rat models, the compound exhibited a tumor-to-normal brain uptake ratio of 20:1, attributed to enhanced permeability across the blood-brain barrier. Pharmacokinetic studies in primates revealed a half-life of 4.2 hours and 92% plasma protein binding, supporting sustained activity.
Stereochemical Considerations and Enantiomeric Effects
Configuration-Activity Relationships
The (R)-enantiomer shows 4-fold higher tumor uptake than the (S)-form in SPECT imaging, attributed to preferential binding to L-type amino acid transporters. Conversely, the (S)-enantiomer exhibits lower hepatotoxicity (ALT levels reduced by 40%).
Comparative Analysis with Structural Analogues
Table 2: Comparison with Halogen-Substituted Analogs
| Compound | Substituent | Tumor Uptake Ratio | LogP |
|---|---|---|---|
| 3-(5-Fluoro-pyrimidin-2-ylsulfanyl) | F | 20:1 | 2.8 |
| 3-(5-Chloro-pyrimidin-2-ylsulfanyl) | Cl | 18:1 | 3.1 |
| 3-(Pyrimidin-2-ylsulfanyl) | H | 12:1 | 2.3 |
Chlorine analogs exhibit higher LogP but reduced tumor selectivity, while non-halogenated versions show poor blood-brain barrier penetration.
Future Directions and Research Opportunities
Targeted Drug Delivery Systems
Nanoparticle encapsulation (e.g., PEGylated liposomes) could enhance solubility and reduce off-target effects. Preliminary trials in zebrafish models show a 50% increase in bioavailability.
Combination Therapy Approaches
Synergistic effects with checkpoint inhibitors (e.g., anti-PD-1) are under investigation, with Phase I trials expected to commence in 2026 .
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